3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: Another naphthalenecarboxamide with similar structural features.
Uniqueness
3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its trimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-8-13(9-19(27-2)20(18)28-3)12-22-23-21(25)16-10-14-6-4-5-7-15(14)11-17(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
InChI Key |
UPEOSXJJSVDTPV-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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